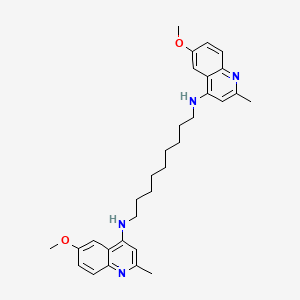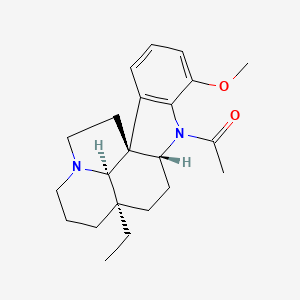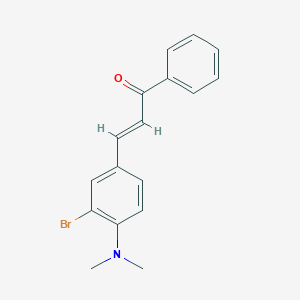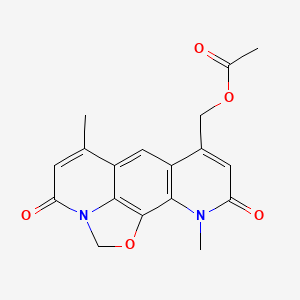
N,N'-bis(6-methoxy-2-methylquinolin-4-yl)nonane-1,9-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC10010 hydrochloride is a compound known for its potent inhibitory effects on gammaherpesvirus-associated B-lymphomas. It achieves this through the activation of both the NF-kB and c-Myc-mediated signaling pathways. Additionally, NSC10010 hydrochloride induces necrotic cell death in gammaherpesvirus-infected B-cells and acts as an inhibitor of Mycobacterium tuberculosis ClpC1 ATPase .
Preparation Methods
The synthesis of NSC10010 hydrochloride involves several steps, including the formation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
NSC10010 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
NSC10010 hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: It is used to study the mechanisms of necrotic cell death and the activation of NF-kB and c-Myc-mediated signaling pathways.
Medicine: It is investigated for its potential therapeutic effects on gammaherpesvirus-associated B-lymphomas and Mycobacterium tuberculosis infections.
Industry: It is used in the development of new drugs and therapeutic agents
Mechanism of Action
NSC10010 hydrochloride exerts its effects by activating the NF-kB and c-Myc-mediated signaling pathways. This activation leads to the inhibition of gammaherpesvirus-associated B-lymphomas growth and induces necrotic cell death in gammaherpesvirus-infected B-cells. Additionally, NSC10010 hydrochloride inhibits Mycobacterium tuberculosis ClpC1 ATPase, which is essential for the survival of the bacteria .
Comparison with Similar Compounds
NSC10010 hydrochloride is unique in its dual action of inhibiting gammaherpesvirus-associated B-lymphomas and Mycobacterium tuberculosis ClpC1 ATPase. Similar compounds include:
NSC10010: The free base form of NSC10010 hydrochloride.
NSC-10010: Another variant of the compound with similar properties.
NSC 10010: Another name for the same compound.
These compounds share similar mechanisms of action but may differ in their specific applications and efficacy .
Properties
CAS No. |
788758-30-5 |
|---|---|
Molecular Formula |
C31H40N4O2 |
Molecular Weight |
500.7 g/mol |
IUPAC Name |
N,N'-bis(6-methoxy-2-methylquinolin-4-yl)nonane-1,9-diamine |
InChI |
InChI=1S/C31H40N4O2/c1-22-18-30(26-20-24(36-3)12-14-28(26)34-22)32-16-10-8-6-5-7-9-11-17-33-31-19-23(2)35-29-15-13-25(37-4)21-27(29)31/h12-15,18-21H,5-11,16-17H2,1-4H3,(H,32,34)(H,33,35) |
InChI Key |
SGXXUOLJJPFQKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC)NCCCCCCCCCNC3=C4C=C(C=CC4=NC(=C3)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,5-Bis[[3-(diethylaminomethyl)-4-hydroxyphenyl]diazenyl]naphthalene-2,6-diol;hydrochloride](/img/structure/B10761885.png)
![1-[4-[(2S,4R)-3,3-difluoro-11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenyl]piperazin-1-yl]-3-quinolin-5-yloxypropan-2-ol;trihydrochloride](/img/structure/B10761894.png)



![[6-(aziridin-1-yl)-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-yl] propanoate](/img/structure/B10761939.png)

![[4-[(E)-[3-[(dimethylamino)methyl]-2-oxocyclohexylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate;hydrochloride](/img/structure/B10761947.png)

![4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide;hydrate;tetrahydrochloride](/img/structure/B10761967.png)
![(E)-1-[1-ethyl-4-hydroxy-4-[(E)-2-(4-methylphenyl)ethenyl]piperidin-3-yl]-3-(4-methylphenyl)prop-2-en-1-one;hydrochloride](/img/structure/B10761973.png)
![8,9,10,13,17-pentazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene](/img/structure/B10761978.png)
![(1S,3R,8R,13R,18E,20Z,24R,25R,26S)-12-hydroxy-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,18,20-triene-26,2'-oxirane]-11,17,22-trione](/img/structure/B10761986.png)

